1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester
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Overview
Description
3-Methoxycarbonyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, characterized by the presence of a methoxycarbonyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylbenzoic acid typically involves the esterification of 5-methylisophthalic acid. The process can be summarized as follows:
Esterification: 5-methylisophthalic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to form the methyl ester.
Hydrolysis: The methyl ester is then hydrolyzed under acidic or basic conditions to yield 3-methoxycarbonyl-5-methylbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-methoxycarbonyl-5-methylbenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxycarbonyl-5-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxycarbonyl-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it is known to inhibit the enzyme xanthine oxidoreductase, which plays a role in the production of uric acid. By inhibiting this enzyme, the compound can reduce uric acid levels, making it a potential therapeutic agent for conditions like gout.
Comparison with Similar Compounds
Similar Compounds
5-Methylisophthalic acid: A precursor in the synthesis of 3-methoxycarbonyl-5-methylbenzoic acid.
3-Methoxycarbonylbenzoic acid: Lacks the methyl group at the fifth position.
5-Methylbenzoic acid: Lacks the methoxycarbonyl group.
Uniqueness
3-Methoxycarbonyl-5-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H9O4- |
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Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI Key |
DJSIZJKPKTXMII-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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